molecular formula C20H20N4O4S2 B2881040 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034297-63-5

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2881040
CAS RN: 2034297-63-5
M. Wt: 444.52
InChI Key: YNVUXXXIICPHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

A study by Prasad et al. (2018) discusses the synthesis and structural exploration of a novel bioactive heterocycle, which was evaluated for antiproliferative activity. The compound exhibits stability due to inter and intra-molecular hydrogen bonds, with Hirshfeld surface analysis employed for analyzing solid-state intermolecular interactions Prasad et al., 2018.

Antitumor Activity

Research by Bhole and Bhusari (2011) focused on the synthesis of compounds demonstrating inhibitory effects on a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer. This suggests that similar compounds could potentially be explored for their antitumor properties Bhole & Bhusari, 2011.

Interaction with Biological Receptors

A study by Shim et al. (2002) on the interaction of a piperidine derivative with the CB1 cannabinoid receptor provides insight into how similar structural analogs might interact with biological receptors, offering a pathway for the development of therapeutic agents Shim et al., 2002.

Antimicrobial Activity

Patel et al. (2011) synthesized compounds with variable and modest antimicrobial activity against bacteria and fungi, indicating the potential for similar compounds to be investigated for antimicrobial applications Patel et al., 2011.

properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-22-16-5-2-3-6-17(16)24(30(22,26)27)14-8-10-23(11-9-14)20(25)15-13-18(28-21-15)19-7-4-12-29-19/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVUXXXIICPHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

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